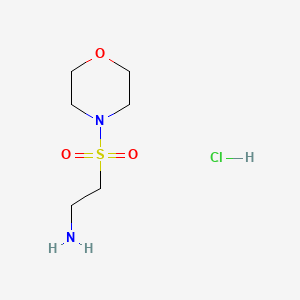
1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone" is a fluorinated aromatic compound that serves as a precursor or building block in the synthesis of various fluorinated polyimides. These polyimides are of significant interest due to their potential applications in areas requiring materials with low dielectric constants, high thermal stability, and good mechanical properties. The presence of fluorine atoms in the molecular structure is known to impart these desirable properties to the resulting polymers.
Synthesis Analysis
The synthesis of related fluorinated aromatic diamines, which are structurally similar to "1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone," involves simple procedures that lead to the formation of novel monomers. These monomers are then used to prepare a series of fluorinated polyimides. For instance, the synthesis of 1,1′-bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane (6FDAM) is achieved through a straightforward process and is subsequently reacted with commercial aromatic dianhydrides to produce polyimides with excellent solubility and thermal properties . Similarly, the monomer 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA) is synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction to yield the diamine .
Molecular Structure Analysis
The molecular structure of fluorinated compounds, such as those mentioned in the provided papers, is characterized by the presence of trifluoromethyl groups and ether linkages. These structural features contribute to the solubility and thermal stability of the resulting polyimides. The trifluoromethyl groups are known to lower the dielectric constant and water uptake of the polymers, making them suitable for electronic applications .
Chemical Reactions Analysis
The fluorinated aromatic diamines synthesized in these studies undergo chemical reactions with various aromatic dianhydrides to form polyimides. The process typically involves a two-stage synthesis with thermal or chemical imidization of poly(amic acid) films. The resulting polyimides exhibit good solubility in polar organic solvents and can form transparent, low-colored, and tough films .
Physical and Chemical Properties Analysis
The fluorinated polyimides derived from these monomers display a range of desirable physical and chemical properties. They have low moisture adsorption, low dielectric constants, high dielectric strength, and good optical transparency with UV-visible cutoff wavelengths indicating potential for optoelectronic applications . The thermal stability is evidenced by high glass transition temperatures and decomposition temperatures, ensuring the material's integrity in high-temperature environments . Additionally, the mechanical properties such as tensile strength, modulus, and elongation at breakage are also noteworthy, suggesting their suitability for structural applications .
Propiedades
IUPAC Name |
1-(2-amino-3-fluorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKJQJUGDUYPQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226663 |
Source


|
| Record name | 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
1448858-55-6 |
Source


|
| Record name | 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448858-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)


![tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1289507.png)

![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)

![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)